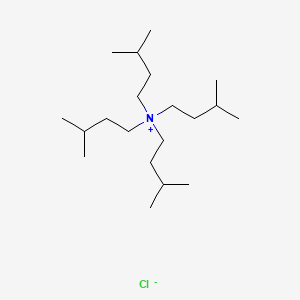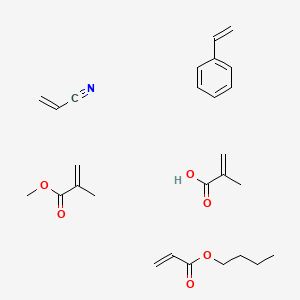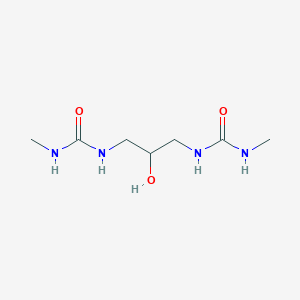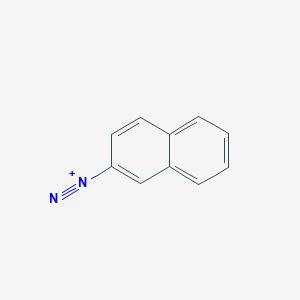
2-Naphthalenediazonium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Naphthalenediazonium is an aromatic diazonium salt derived from naphthalene. It is characterized by the presence of a diazonium group (-N₂⁺) attached to the second position of the naphthalene ring. This compound is known for its high reactivity, which makes it a valuable intermediate in various organic synthesis processes. it is also relatively unstable and can decompose explosively under certain conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: 2-Naphthalenediazonium can be synthesized through the diazotization of 2-naphthylamine. The process involves the reaction of 2-naphthylamine with nitrous acid, typically generated in situ from sodium nitrite and hydrochloric acid, at low temperatures (0-5°C) to prevent decomposition .
Industrial Production Methods: In an industrial setting, the preparation of this compound often involves the use of large-scale diazotization reactors where precise temperature control and efficient mixing are crucial to ensure the stability of the diazonium salt. The resulting diazonium salt is usually handled in solution to minimize the risk of explosive decomposition .
Chemical Reactions Analysis
Types of Reactions: 2-Naphthalenediazonium undergoes various types of chemical reactions, including:
Substitution Reactions: The diazonium group can be replaced by other substituents such as hydroxyl, halogen, or cyano groups.
Coupling Reactions: It can couple with phenols or aromatic amines to form azo compounds, which are important in dye chemistry.
Reduction Reactions: The diazonium group can be reduced to form the corresponding hydrazine derivative.
Common Reagents and Conditions:
Substitution Reactions: Typically involve reagents like potassium iodide, copper(I) chloride, or sodium hydroxide under mild conditions.
Coupling Reactions: Often carried out in alkaline conditions using sodium hydroxide or sodium carbonate.
Reduction Reactions: Commonly use reducing agents such as sodium sulfite or stannous chloride.
Major Products:
2-Iodonaphthalene: Formed from substitution with potassium iodide.
Azo Compounds: Formed from coupling reactions with phenols or aromatic amines.
2-Naphthylhydrazine: Formed from reduction reactions.
Scientific Research Applications
2-Naphthalenediazonium has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 2-naphthalenediazonium primarily involves its high reactivity due to the presence of the diazonium group. This group can readily participate in electrophilic substitution reactions, coupling reactions, and reduction reactions. The diazonium group acts as an electrophile, facilitating the formation of new bonds with nucleophiles such as phenols, amines, and halides .
Comparison with Similar Compounds
Benzenediazonium: Similar in structure but derived from benzene.
4-Nitrobenzenediazonium: Contains a nitro group that further enhances its reactivity in electrophilic substitution reactions.
2-Naphthalenesulfonic Acid: While not a diazonium salt, it shares the naphthalene backbone and is used in similar applications such as dye synthesis.
Uniqueness: 2-Naphthalenediazonium is unique due to its high reactivity and the presence of the naphthalene ring system, which provides additional stability and reactivity compared to simpler diazonium salts like benzenediazonium .
Properties
CAS No. |
36097-38-8 |
|---|---|
Molecular Formula |
C10H7N2+ |
Molecular Weight |
155.18 g/mol |
IUPAC Name |
naphthalene-2-diazonium |
InChI |
InChI=1S/C10H7N2/c11-12-10-6-5-8-3-1-2-4-9(8)7-10/h1-7H/q+1 |
InChI Key |
HLJFIRMYTKLAGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)[N+]#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


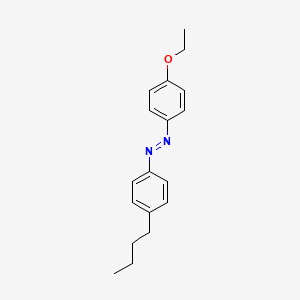
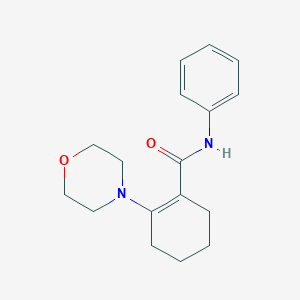
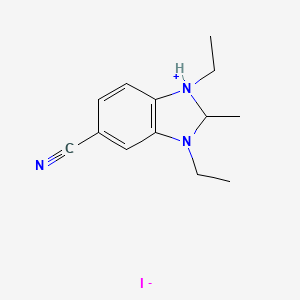
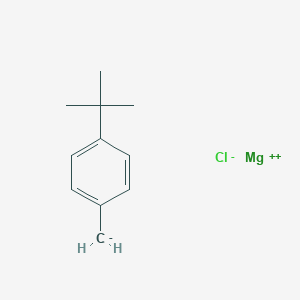
![Bis[2-(diethylamino)phenyl]methanone](/img/structure/B14686788.png)
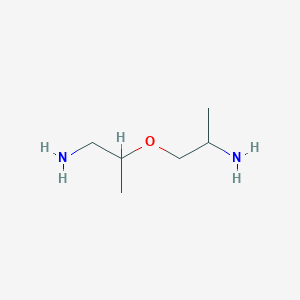
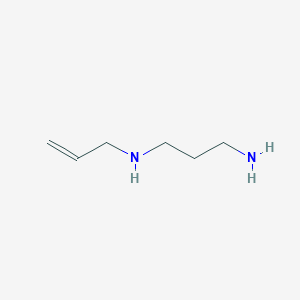
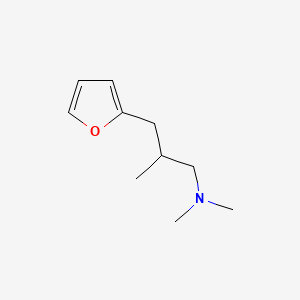
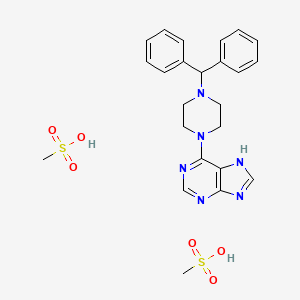
![4-[(2-ethylbenzimidazol-1-yl)methylamino]benzohydrazide](/img/structure/B14686805.png)
